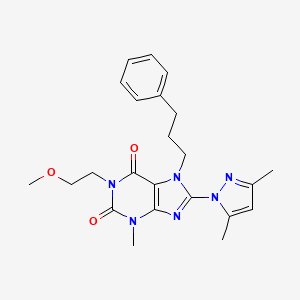

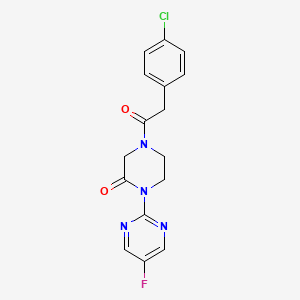

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids and their derivatives are important compounds in organic chemistry and medicinal chemistry. They are involved in many chemical reactions and have been used in the synthesis of a wide variety of compounds . The compound you mentioned is a complex boronic acid derivative, likely used in advanced organic synthesis.

Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives is characterized by a boron atom connected to an alkyl or aryl group and two hydroxyl groups . The exact structure of “1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester” would depend on the specific arrangement of these groups.

Chemical Reactions Analysis

Boronic acids and their derivatives participate in various chemical reactions. They are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can vary widely depending on their specific structure. They are generally solid and exist as mixtures of oligomeric anhydrides .

Applications De Recherche Scientifique

Rhodium-Catalyzed Enantioselective Synthesis

Aryl pinacolboronic esters are utilized in Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones, showing their utility in the enantioselective synthesis of complex molecules with tertiary alcohol groups. This highlights the role of boronic esters in facilitating reactions that require precise enantioselectivity and complex molecular construction (Gallego & Sarpong, 2012).

Vinyl Iodide Synthesis

Vinylboronate pinacol esters are converted into Z- or E-iodides, showcasing their versatility in organic synthesis and the manipulation of double bonds for the creation of specific molecular configurations (Stewart & Whiting, 1995).

Functional Polymers Building Blocks

Methacrylamido phenylboronic acids, derived from pinacolato boronate esters, serve as crucial components for functional polymers. These compounds offer a pathway to polymers with specific functions, indicating the importance of boronate esters in polymer chemistry (D'Hooge et al., 2008).

π-Conjugated Polymers Synthesis

The Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a Pd catalyst results in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This underscores the role of boronate esters in the development of advanced materials with electronic properties (Nojima et al., 2016).

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the kinetics of the reactions involving boronic pinacol esters are dependent on the substituents in the aromatic ring .

Biochemical Pathways

Boronic acids and their esters are known to undergo hydrolysis, a process that can be influenced by the ph and the substituents in the aromatic ring .

Pharmacokinetics

It’s known that boronic pinacol esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The hydrolysis of boronic pinacol esters could potentially lead to the release of boronic acids, which could then interact with various biological targets .

Action Environment

The action of 1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester can be influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)7-6-12-22-18)29(24,25)15-10-8-14(26-5)9-11-15/h6-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHZCYIKPBSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-Methoxyphenylsulfonyl)-7-azaindole-3-boronic Acid Pinacol Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

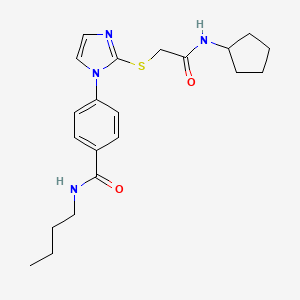

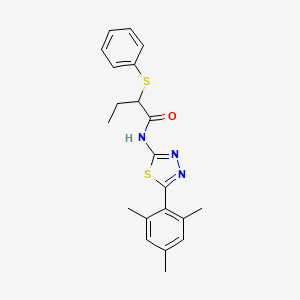

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

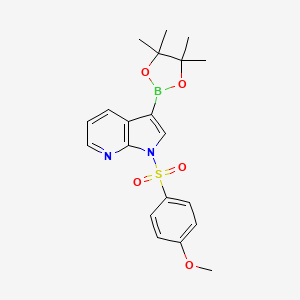

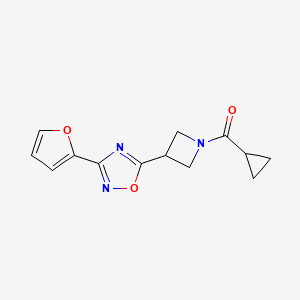

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)

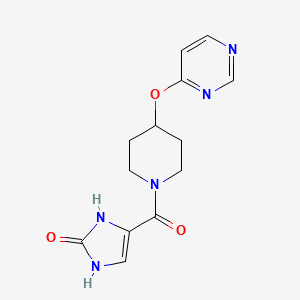

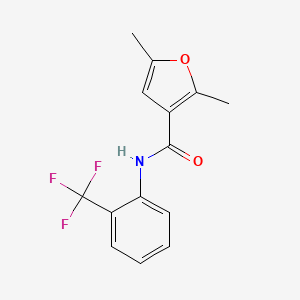

![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)

![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)

![N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2994514.png)